molecular formula C8H17N B13325586 3,3-Diethylcyclobutan-1-amine

3,3-Diethylcyclobutan-1-amine

Cat. No.: B13325586
M. Wt: 127.23 g/mol
InChI Key: PVNNMRCNQWVMER-UHFFFAOYSA-N
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Description

3,3-Diethylcyclobutan-1-amine is an organic compound belonging to the class of cycloalkanes, specifically cyclobutanes, which are characterized by a four-membered carbon ring. This compound features two ethyl groups attached to the third carbon of the cyclobutane ring and an amine group attached to the first carbon. The molecular formula for this compound is C8H17N.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylcyclobutan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with ammonia or an amine. For instance, starting with 3,3-Diethylcyclobutan-1-bromide, the bromide can be replaced by an amine group using ammonia or a primary amine under suitable conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The reaction is carried out in a solvent such as ethanol or methanol, with the haloalkane and ammonia or amine being heated under reflux to ensure complete substitution .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethylcyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Diethylcyclobutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3-Diethylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites .

Comparison with Similar Compounds

Uniqueness: 3,3-Diethylcyclobutan-1-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics influence its reactivity, making it a valuable compound in synthetic chemistry and research applications .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

3,3-diethylcyclobutan-1-amine

InChI

InChI=1S/C8H17N/c1-3-8(4-2)5-7(9)6-8/h7H,3-6,9H2,1-2H3

InChI Key

PVNNMRCNQWVMER-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)N)CC

Origin of Product

United States

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